molecular formula C16H23NO4 B1484535 tert-Butyl 3-(3-ethoxyphenoxy)azetidine-1-carboxylate CAS No. 2206966-53-0

tert-Butyl 3-(3-ethoxyphenoxy)azetidine-1-carboxylate

Cat. No.: B1484535
CAS No.: 2206966-53-0
M. Wt: 293.36 g/mol
InChI Key: ZYLOYDFQUXIVBO-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-ethoxyphenoxy)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidinecarboxylates This compound is characterized by the presence of a tert-butyl group, an ethoxyphenoxy group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-ethoxyphenoxy)azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 3-azetidinecarboxylate with 3-ethoxyphenol in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-ethoxyphenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted azetidinecarboxylates.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(3-ethoxyphenoxy)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicine, this compound has potential applications in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug design and therapeutic interventions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes and applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-ethoxyphenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(3-ethoxyphenoxy)azetidine-1-carboxylate
  • tert-Butyl[5-(3-ethoxyphenoxy)pentyl]amine
  • tert-Butyl {(3R)-1-[5-(2-chlorobenzyl)-7-cyano-2-(3-ethoxyphenoxy)-3-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-6-yl]piperidine-3-yl}carbamate

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structure This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

tert-butyl 3-(3-ethoxyphenoxy)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-5-19-12-7-6-8-13(9-12)20-14-10-17(11-14)15(18)21-16(2,3)4/h6-9,14H,5,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLOYDFQUXIVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OC2CN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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